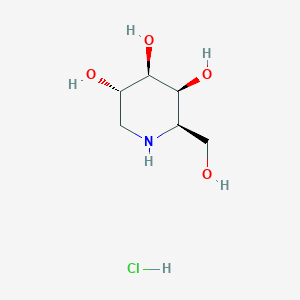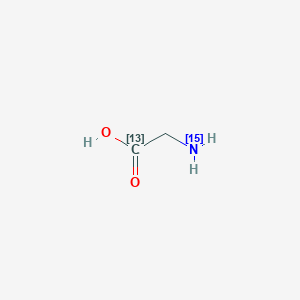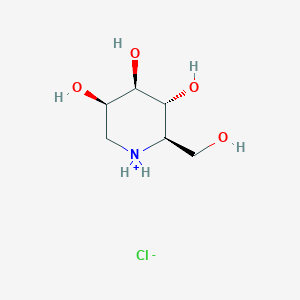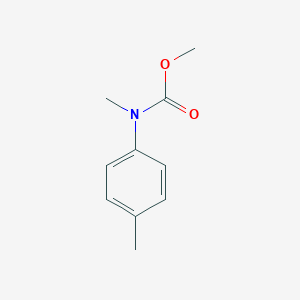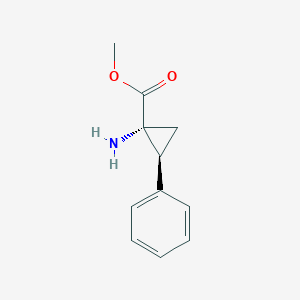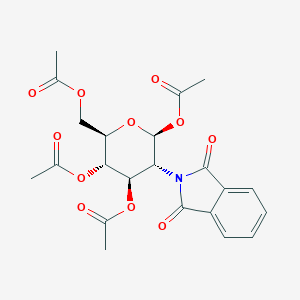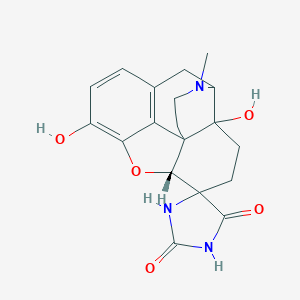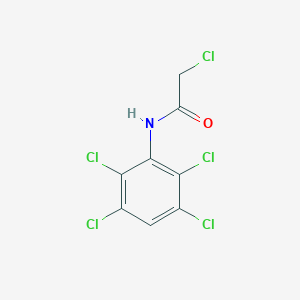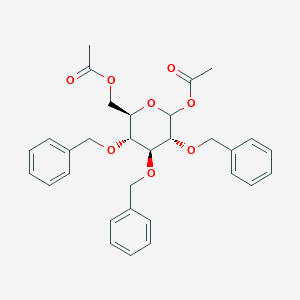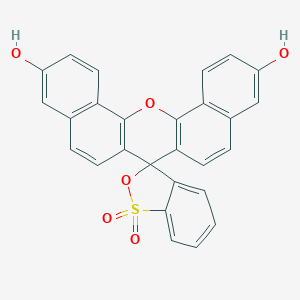
L-Glutamic acid-3-13C
概要
説明
L-Glutamic acid-3-13C is the 13C-labeled L-Glutamic acid . It acts as an excitatory transmitter and an agonist at all subtypes of glutamate receptors (metabotropic, kainate, NMDA, and AMPA). L-Glutamic acid shows a direct activating effect on the release of DA from dopaminergic terminals .
Synthesis Analysis
The synthesis of L-Glutamic acid-3-13C involves several steps. For instance, one method involves reacting [2-13C]diethylmalonate with O-tosyl-N-benzoyl-[3-13C]dehydroserine ethyl ester . Another method involves the conversion of sodium [2-13C]acetate to [2-13C]acrylate .Molecular Structure Analysis
The molecular formula of L-Glutamic acid-3-13C is C5H9NO4 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Glutamine metabolism involves two major routes, glutaminolysis and reductive carboxylation, both of which begin with the deamination of glutamine to glutamate and the conversion of glutamate into α-ketoglutarate .Physical And Chemical Properties Analysis
The molecular weight of L-Glutamic acid-3-13C is 148.12 g/mol . More detailed physical and chemical properties can be found in the references .科学的研究の応用
Biomolecular NMR
L-Glutamic acid-3-13C is used in Biomolecular Nuclear Magnetic Resonance (NMR) . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained.
Clinical Mass Spectrometry
In Clinical Mass Spectrometry (MS) , L-Glutamic acid-3-13C is used . MS is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining masses of particles, for determining the elemental composition of a sample or molecule, and for elucidating the chemical structures of molecules.
Metabolism Studies
L-Glutamic acid-3-13C is used in studies related to Metabolism . Metabolism is the set of life-sustaining chemical reactions in organisms. The three main purposes of metabolism are: the conversion of food to energy to run cellular processes; the conversion of food/fuel to building blocks for proteins, lipids, nucleic acids, and some carbohydrates; and the elimination of nitrogenous wastes.
Metabolomics
In Metabolomics , L-Glutamic acid-3-13C is used . Metabolomics is the scientific study of chemical processes involving metabolites, the small molecule intermediates and products of metabolism.
Proteomics
L-Glutamic acid-3-13C is used in Proteomics . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
Antioxidant Defense Systems
L-Glutamic acid has been found to modulate antioxidant defense systems and nutrient homeostasis in lentil (Lens culinaris Medik.) under copper toxicity . It protects lentil seedlings from oxidative stress produced by toxic copper and allows them to survive under copper toxicity .
作用機序
Target of Action
L-Glutamic acid-3-13C, a labeled form of L-Glutamic acid, primarily targets glutamate receptors in the nervous system . These receptors are categorized into metabotropic, kainate, NMDA, and AMPA subtypes . Glutamate receptors play a crucial role in mediating excitatory neurotransmission .
Mode of Action
L-Glutamic acid-3-13C acts as an excitatory neurotransmitter and an agonist at all subtypes of glutamate receptors . It shows a direct activating effect on the release of dopamine (DA) from dopaminergic terminals . This interaction with its targets leads to changes in neuronal signaling and neurotransmission .
Biochemical Pathways
L-Glutamic acid-3-13C is involved in several biochemical pathways. It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells . Decarboxylation of glutamic acid results in the formation of GABA (γ aminobutyric acid), a potent neurotransmitter .
Pharmacokinetics
It is known that l-glutamic acid-3-13c is a solid compound with a molecular weight of 14812 . Its bioavailability and pharmacokinetic properties may be influenced by various factors, including its formulation, route of administration, and the patient’s physiological condition .
Result of Action
The action of L-Glutamic acid-3-13C at the cellular level results in changes in neurotransmission and neuronal signaling . It also plays a role in protein synthesis, wound healing, regulating acid-base balance, cellular differentiation, and modulates the immune system .
Action Environment
The action, efficacy, and stability of L-Glutamic acid-3-13C can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
(2S)-2-amino(313C)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-AANACRNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH2][C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583965 | |
| Record name | L-(3-~13~C)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid-3-13C | |
CAS RN |
115473-51-3 | |
| Record name | L-(3-~13~C)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)


